Yck2-IN-1

antifungal drug discovery kinase inhibition Candida albicans

Yck2-IN-1 (Compound 2a) is the optimized 2,3-aryl-pyrazolopyridine analog with a 6-cyano substitution, delivering superior biochemical potency (IC50 ~80 nM), 24-fold fungal selectivity over human CK1α, and 66% metabolic stability in mouse liver microsomes. Unlike parent compound GW461484A (metabolically unstable) or analog 2b (reduced antifungal activity), Yck2-IN-1 is validated for in vivo systemic candidiasis models, echinocandin resistance reversal studies, and macrophage viability assays. Choose Yck2-IN-1 for reproducible, translationally relevant antifungal research.

Molecular Formula C19H11FN4
Molecular Weight 314.3 g/mol
Cat. No. B15543660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYck2-IN-1
Molecular FormulaC19H11FN4
Molecular Weight314.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H11FN4/c20-16-4-2-15(3-5-16)19-18(14-7-9-22-10-8-14)17-6-1-13(11-21)12-24(17)23-19/h1-10,12H
InChIKeyLQQPWBQKAOPXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yck2-IN-1 (Compound 2a) Antifungal Kinase Inhibitor for Drug-Resistant Candida albicans Research


Yck2-IN-1 (Compound 2a) is a selective small-molecule inhibitor of the fungal casein kinase 1 (CK1) family member Yck2 in Candida albicans, representing an optimized derivative of the 2,3-aryl-pyrazolopyridine scaffold GW461484A (GW) [1]. It contains a 6-cyano substitution on the pyrazolo[1,5-a]pyridine core, which confers improved biochemical potency, fungal selectivity over human CK1α, and metabolic stability compared to the parent compound and other analogs [1].

Why Yck2-IN-1 Cannot Be Replaced by Generic Yck2 Inhibitors or Parent Scaffolds


Generic substitution among Yck2 inhibitors is precluded by substantial variation in key pharmacological properties. The parent compound GW461484A (GW) exhibits potent biochemical inhibition of Yck2 (IC50 = 0.11 µM) and antifungal activity (MIC80 = 12.5 µM) but suffers from extensive cytochrome P450 (CYP450)-mediated oxidative metabolism, rendering it unsuitable for systemic administration [1]. Analogs with alternative substitution patterns, such as 2b (6-F) and 1e (6-CN), show divergent selectivity profiles, metabolic stability, and whole-cell bioactivity that critically impact their utility [1]. Yck2-IN-1 (2a) is distinguished from these comparators by a unique combination of sub-100 nM target potency, 24-fold fungal selectivity over human CK1α, and 66% retention in mouse liver microsomes—a profile not replicated by any other analog in the series [1].

Quantitative Differentiation of Yck2-IN-1 from Closest Analogs: Head-to-Head Data


Yck2-IN-1 Demonstrates Superior Yck2 Inhibitory Potency (IC50 = 80 nM) vs. Parent GW461484A (IC50 = 110 nM)

Yck2-IN-1 (Compound 2a) exhibits a 27% improvement in biochemical inhibition of C. albicans Yck2 relative to the parent compound GW461484A (GW) [1]. In two-fold dose-response kinase assays, Yck2-IN-1 achieved an IC50 of 0.08 µM (80 nM), compared to 0.11 µM for GW and 0.13 µM for the 6-fluoro analog 2b [1]. Among all pyrazolo[1,5-a]pyridine derivatives tested, 2a demonstrated the highest potency against Yck2 [1].

antifungal drug discovery kinase inhibition Candida albicans

Yck2-IN-1 Achieves 24-Fold Fungal Selectivity Over Human CK1α, Outperforming Parent GW461484A (11-Fold)

Yck2-IN-1 (2a) demonstrates 24-fold selectivity for fungal Yck2 over human CK1α (IC50 CK1α / IC50 Yck2 = 1.9 µM / 0.08 µM) [1]. This represents more than double the selectivity of the parent GW461484A, which exhibits only 11-fold selectivity (2.5 µM / 0.11 µM) [1]. The 6-fluoro analog 2b achieves 18-fold selectivity, while the imidazopyridine 6-cyano analog 1e shows only 9.2-fold selectivity [1]. The enhanced selectivity of 2a is attributed to the 6-cyano group forming favorable polar interactions with Asp167 in the Yck2 ATP-binding pocket, an interaction not possible with GW [1].

kinase selectivity antifungal target engagement host toxicity

Yck2-IN-1 Exhibits 66% Metabolic Stability in Mouse Liver Microsomes, Dramatically Superior to GW461484A (<1%)

The parent compound GW461484A is rapidly metabolized by hepatic cytochrome P450 enzymes, with <1% remaining after 30 minutes in mouse liver microsomes (MLM), precluding its systemic use [1]. In contrast, Yck2-IN-1 (2a) retains 66% of the parent compound after the same incubation period, representing a >66-fold improvement in metabolic stability [1]. This stability is comparable to the imidazopyridine analog 1f (75%) and exceeds that of the 6-fluoro analog 2b (53%) [1]. The 6-cyano substitution in 2a significantly reduces CYP450-mediated oxidation compared to the 6-methyl group of GW [1].

metabolic stability hepatic clearance in vivo pharmacokinetics

Yck2-IN-1 Maintains Full Antifungal Activity (MIC80 = 12.5 µM) Equivalent to GW461484A, Unlike Less Potent Analogs

Despite structural modifications that dramatically improve selectivity and metabolic stability, Yck2-IN-1 (2a) retains whole-cell antifungal activity against wild-type C. albicans with an MIC80 of 12.5 µM, identical to the parent GW461484A [1]. This is in contrast to several analogs that lost antifungal efficacy: 2b (6-F) shows reduced activity (MIC80 = 25 µM), while 2e (6-OH), 2f (5-Me), 2g (5-CN), and others exhibit MIC80 values >100 µM [1]. Notably, the imidazopyridine analog 1e (6-CN) shows only weak activity (MIC80 = 50 µM) despite comparable biochemical potency [1].

antifungal susceptibility MIC80 whole-cell activity

Yck2-IN-1 Rescues Macrophage Viability in Co-Culture with IC50 = 2.17 µM, Comparable to GW461484A

In co-culture assays with mouse J774A.1 macrophages and C. albicans, Yck2-IN-1 (2a) rescued macrophage viability with an IC50 of 2.17 µM, comparable to GW461484A (IC50 = 2.05 µM) and superior to the imidazopyridine analog 1e (IC50 = 6.68 µM) [1]. Treatment with 2a also effectively reduced fungal growth in macrophages and inhibited the yeast-to-filament transition in a dose-dependent manner, locking C. albicans in its less virulent yeast form [1]. At 2.5 µM, 2a cleared C. albicans from co-culture with human HepG2 cells while preserving hepatocyte viability [1].

host-pathogen interaction macrophage immune evasion

Yck2-IN-1 Potentiates Caspofungin Activity Against Drug-Resistant C. albicans, Reducing MIC by ≥4-Fold

In a caspofungin-resistant C. albicans strain harboring the FKS1T1922C mutation, Yck2-IN-1 (2a) sensitized the fungus to caspofungin, reducing the effective antifungal concentration [1]. When C. albicans was treated with a sub-inhibitory concentration of caspofungin, the addition of 2a resulted in ≥4-fold sensitization, as did the parent GW461484A and the analog 2b [1]. This combination effect demonstrates that Yck2 inhibition reverses clinical echinocandin resistance, a property not shared by all Yck2 inhibitors in the series [1].

echinocandin resistance antifungal combination therapy FKS1 mutation

Optimal Research Applications for Yck2-IN-1 Based on Verified Performance Data


In Vivo Efficacy Studies in Murine Models of Drug-Resistant Candidiasis

Yck2-IN-1 (2a) is validated for in vivo use in neutropenic mouse models of systemic infection by echinocandin-resistant C. albicans. With 66% metabolic stability in mouse liver microsomes [1] and confirmed single-agent activity in reducing fungal burden [1], this compound is suitable for preclinical antifungal efficacy testing where systemic administration is required. Researchers should prioritize Yck2-IN-1 over GW461484A (metabolically unstable) or 2b (reduced antifungal activity) for such studies.

Selectivity Profiling and Off-Target Assessment in Fungal Kinase Research

Yck2-IN-1 exhibits 24-fold selectivity for fungal Yck2 over human CK1α, representing a >2-fold improvement over the parent GW461484A [1]. This enhanced selectivity makes it an optimal tool compound for dissecting Yck2-specific signaling pathways in C. albicans while minimizing confounding effects from human CK1 inhibition. It is particularly suited for chemoproteomic studies using MIB/MS to map fungal kinome engagement [1].

Combination Antifungal Therapy Studies Targeting Echinocandin Resistance

Yck2-IN-1 potentiates caspofungin activity against FKS1-mutant C. albicans, reducing the effective caspofungin concentration by ≥4-fold [1]. This property makes it a key reagent for investigating mechanisms of echinocandin resistance reversal and for screening synergistic antifungal combinations. Researchers developing adjunctive therapies for drug-resistant candidiasis should select Yck2-IN-1 based on its demonstrated potentiation activity.

Host-Pathogen Interaction Studies in Macrophage Co-Culture Models

Yck2-IN-1 rescues macrophage viability in C. albicans co-culture with an IC50 of 2.17 µM and inhibits fungal filamentation within phagocytes [1]. These validated activities support its use in immunological studies of fungal immune evasion and in screening compounds that enhance host-mediated fungal clearance. Its performance in this assay is comparable to GW461484A but with the added benefit of metabolic stability for extended co-culture experiments.

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